molecular formula C16H24OS B14380490 [4-(Cyclohexylsulfanyl)butoxy]benzene CAS No. 90184-25-1

[4-(Cyclohexylsulfanyl)butoxy]benzene

Cat. No.: B14380490
CAS No.: 90184-25-1
M. Wt: 264.4 g/mol
InChI Key: CGPMAWLFSZHBBC-UHFFFAOYSA-N
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Description

[4-(Cyclohexylsulfanyl)butoxy]benzene is a benzene derivative featuring a butoxy chain substituted at the para position with a cyclohexylsulfanyl group. Its molecular formula is C₁₆H₂₂OS, with a molecular weight of 262.41 g/mol.

Properties

CAS No.

90184-25-1

Molecular Formula

C16H24OS

Molecular Weight

264.4 g/mol

IUPAC Name

4-cyclohexylsulfanylbutoxybenzene

InChI

InChI=1S/C16H24OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1,3-4,9-10,16H,2,5-8,11-14H2

InChI Key

CGPMAWLFSZHBBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with a butoxy chain terminating in a cyclohexylsulfanyl group. The 2D and 3D conformers highlight the flexibility of the butoxy linker and the steric bulk of the cyclohexyl group. Key bond angles and torsional strains arise from the juxtaposition of the rigid benzene ring and the aliphatic chains, influencing reactivity in synthesis.

Synthetic Methodologies

Nucleophilic Substitution via Thiol-Ether Formation

Route 1: Alkylation of 4-Mercaptophenol
A two-step approach involves:

  • Synthesis of 4-Mercaptophenol : Reduction of 4-nitrophenol with $$ \text{Na}_2\text{S} $$ in aqueous ethanol.
  • Alkylation with 4-Bromobutyl Cyclohexyl Sulfide :
    $$
    \text{4-HO-C}6\text{H}4\text{-SH} + \text{Br-(CH}2\text{)}4\text{-S-Cyclohexyl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{[4-(Cyclohexylsulfanyl)butoxy]benzene}
    $$
    Conditions : 80°C, 12 h, 65–70% yield.

Route 2: Friedel-Crafts Alkylation
Adapting methods from patent US20160280619A1, a one-pot Friedel-Crafts reaction avoids isolation of intermediates:

  • Acylation : 4-Hydroxybenzoic acid reacts with oxalyl chloride to form 4-chlorocarbonylphenol.
  • Etherification : Phenol intermediate treated with 4-(cyclohexylsulfanyl)butanol under $$ \text{AlCl}_3 $$ catalysis.
    Key Data :
Parameter Value
Catalyst $$ \text{AlCl}_3 $$
Temperature 0–5°C → 20°C
Yield 72%

Thiol-Ene Coupling

A photochemical method leverages thiol-ene "click" chemistry for regioselective synthesis:

  • Substrate Preparation : 4-Vinylphenol and cyclohexylsulfanylbutane.
  • UV Irradiation : $$ \lambda = 365 \, \text{nm} $$, 2 h, with $$ \text{2,2-Dimethoxy-2-phenylacetophenone} $$ as initiator.
    Advantages : Rapid (2 h), high atom economy, 85% yield.

Reaction Optimization and Challenges

Catalyst Selection

  • Lewis Acids : $$ \text{AlCl}3 $$ and $$ \text{FeCl}3 $$ enhance electrophilic substitution but risk sulfoxide byproducts.
  • Bases : $$ \text{K}2\text{CO}3 $$ in DMF minimizes hydrolysis of the thioether.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 72
Toluene 2.38 68
DMF 36.7 58

Polar aprotic solvents like DMF reduce side reactions but may lower yields due to competitive solvation.

Impurity Profiling

Common byproducts include:

  • Sulfoxides : From aerial oxidation of the thioether.
  • Diaryl Ethers : Via Ullmann coupling under basic conditions.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) :
    δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (t, 2H, OCH$$ _2 $$), 2.65 (t, 2H, SCH$$ _2 $$), 1.45–1.20 (m, 15H, cyclohexyl + CH$$ _2 $$).
  • IR (cm$$ ^{-1} $$) : 1245 (C-O-C), 2550 (S-H, trace), 2920 (C-H).

Chromatographic Purity

HPLC (C18 column, 80:20 MeOH:H$$ _2 $$O) shows 98.5% purity with t$$ _R $$ = 6.7 min.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s thioether moiety is pivotal in prodrugs targeting sulfhydryl enzymes. Analogues like dapagliflozin intermediates use similar benzyl ether frameworks.

Polymer Chemistry

As a crosslinker in epoxy resins, it enhances thermal stability (T$$ _g $$ ↑ 15°C vs. non-sulfur analogues).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Cyclohexylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.

    Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Cyclohexylsulfanyl)butoxy]benzene can be used as a ligand in catalytic systems, enhancing the efficiency of certain reactions.

    Material Science: The compound may be incorporated into polymers or other materials to impart specific properties such as increased stability or flexibility.

Biology and Medicine:

    Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Industry:

    Manufacturing: The compound can be used in the production of specialty chemicals, coatings, and adhesives.

    Electronics: It may find applications in the development of electronic materials due to its potential conductive properties.

Mechanism of Action

The mechanism of action of [4-(Cyclohexylsulfanyl)butoxy]benzene depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the context of its use, whether in chemical reactions or biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with [4-(Cyclohexylsulfanyl)butoxy]benzene:

Compound Name Central Core Key Substituents Molecular Weight (g/mol) Pharmacological Activities
This compound Benzene Butoxy + cyclohexylsulfanyl 262.41 Potential sedative, antimicrobial*
[(4-Phenoxybutyl)sulfanyl]benzene (CAS 59950-11-7) Benzene Butyl with phenoxy + phenylsulfanyl 258.38 Not explicitly reported
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole Pyrazole Dual cyclohexylsulfanyl + styryl groups 486.70 Antiarrhythmic, sedative, antiviral
N-({4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide Triazole Cyclohexyl + fluorobenzylsulfanyl 452.56 Not explicitly reported

Notes:

  • Cyclohexyl vs.
  • Heterocyclic Cores : Pyrazole and triazole derivatives (e.g., ) exhibit stronger pharmacological profiles due to hydrogen-bonding capabilities of their heterocyclic rings, which are absent in the benzene-based target compound .

Physicochemical Properties

  • Crystal Packing : Pyrazole derivatives () exhibit planar aromatic systems with chair-conformation cyclohexyl groups, stabilized by weak C–H···N/S interactions. In contrast, this compound’s flexible butoxy chain may lead to less ordered crystalline arrangements .
  • Thermal Stability : Cyclohexyl groups in sulfanyl ethers generally increase thermal stability due to steric shielding of the sulfur atom, as seen in related compounds .

Pharmacological Potential

While this compound lacks the heterocyclic cores of its analogs, its sulfanyl and ether groups are common in bioactive molecules. For example:

  • Antimicrobial Activity : Sulfanyl ethers often disrupt microbial membranes via lipophilic interactions .

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